molecular formula C13H18O4S B3332786 4-Hydroxycyclohexyl 4-methylbenzenesulfonate CAS No. 92121-36-3

4-Hydroxycyclohexyl 4-methylbenzenesulfonate

Cat. No.: B3332786
CAS No.: 92121-36-3
M. Wt: 270.35 g/mol
InChI Key: KCDKSZWKVROYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Cyclohexane (B81311) and Tosylate Chemistry Research

The chemistry of cyclohexane derivatives is fundamental to organic chemistry, with the chair conformation being the most stable arrangement of the six-membered ring. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and the interplay between these conformations profoundly influences the molecule's reactivity. libretexts.orgopenstax.org The tosylate group, being a bulky substituent, has a significant impact on the conformational equilibrium of the cyclohexane ring.

A critical aspect of cyclohexyl tosylate chemistry is the difference in reactivity between axial and equatorial tosylates. Axial tosylates are generally more reactive in solvolysis reactions than their equatorial counterparts. oup.com This is attributed to the relief of steric strain in the transition state as the bulky axial tosylate group departs. oup.com This differential reactivity provides a powerful tool for stereoselective synthesis, allowing chemists to control the stereochemical outcome of reactions by choosing the appropriate diastereomer of the cyclohexyl tosylate.

Historical Development and Initial Academic Interest in Cyclohexyl Tosylates

The development of tosylate chemistry is a cornerstone of modern physical organic chemistry. While the use of sulfonate esters as leaving groups was explored in the early 20th century, the systematic study of their reaction mechanisms, particularly solvolysis, gained significant momentum with the work of Saul Winstein in the mid-20th century. nasonline.org Winstein's pioneering investigations into the solvolysis of cyclohexyl tosylates were instrumental in developing fundamental concepts such as neighboring group participation and the intermediacy of non-classical ions. nasonline.org

Initial academic interest in cyclohexyl tosylates was driven by the desire to understand the intricate details of substitution and elimination reactions in alicyclic systems. The rigid, well-defined chair conformation of the cyclohexane ring provided an excellent platform to study the stereochemical course of these reactions. Early studies focused on comparing the rates of solvolysis of cis and trans isomers of substituted cyclohexyl tosylates, which provided invaluable insights into the conformational and stereoelectronic effects governing their reactivity. rsc.org These foundational studies laid the groundwork for the use of cyclohexyl tosylates as reliable and predictable intermediates in organic synthesis.

Structural Significance within Complex Molecular Architectures

The utility of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242) and related cyclohexyl tosylates as intermediates stems from their ability to serve as versatile platforms for the introduction of new functional groups and the construction of complex ring systems. The predictable reactivity of the tosylate group, coupled with the stereochemical control offered by the cyclohexane ring, makes them valuable building blocks in the synthesis of natural products and pharmaceutically active compounds.

A notable example that highlights the synthetic utility of a closely related compound is the synthesis of the antidepressant drug Venlafaxine. scientific.net In a synthetic route to (R)-Venlafaxine, a key intermediate, (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate, is prepared from cyclohexanone. scientific.net This intermediate contains the core cyclohexyl ring and the tosylate leaving group, which is subsequently displaced to construct the final drug molecule. This example underscores the importance of hydroxy-substituted cyclohexyl tosylates in providing a scaffold for the elaboration of complex, biologically active molecules.

Furthermore, the principles of cyclohexyl tosylate reactivity are broadly applied in natural product synthesis. The ability to control the stereochemistry of substitution reactions on the cyclohexane ring is crucial for assembling the often complex and stereochemically rich structures of natural products. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxycyclohexyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,11-12,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDKSZWKVROYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Synthetic Pathway Optimization

Direct Tosylation Strategies from 4-Hydroxycyclohexanol Precursors

The most common and direct method for synthesizing 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242) involves the reaction of a 1,4-cyclohexanediol (B33098) precursor with p-toluenesulfonyl chloride (TsCl). smolecule.com This process, known as tosylation, converts one of the alcohol's hydroxyl (-OH) groups into a tosylate (-OTs) group, which is an excellent leaving group in subsequent nucleophilic substitution reactions. ucalgary.cafiveable.me A key advantage of this method is that the reaction preserves the stereochemistry at the carbon atom attached to the oxygen, as only the O-H bond of the alcohol is broken, while the C-O bond remains intact. reactionweb.iomasterorganicchemistry.comlibretexts.org

The tosylation of an alcohol like 1,4-cyclohexanediol proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. The reaction is initiated by the alcohol's oxygen atom, acting as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. ucalgary.cachemistrysteps.com This initial attack leads to the displacement of the chloride ion and the formation of an intermediate. A base, typically pyridine (B92270), then deprotonates the positively charged oxygen, yielding the final tosylate ester and a protonated base. masterorganicchemistry.comchemistrysteps.com

A more detailed mechanistic view, particularly when using pyridine, suggests that pyridine acts as a nucleophilic catalyst. stackexchange.comechemi.comreddit.com Pyridine, being a better nucleophile than the alcohol, first attacks the tosyl chloride to form a highly reactive N-tosylpyridinium chloride intermediate. stackexchange.comechemi.com This intermediate is significantly more electrophilic than tosyl chloride itself, making it more susceptible to attack by the less nucleophilic alcohol. reddit.com The alcohol then reacts with this activated intermediate to form the desired 4-Hydroxycyclohexyl 4-methylbenzenesulfonate. stackexchange.comechemi.com

Basic conditions are essential for efficient tosylation. The base serves two primary functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can act as a catalyst. ucalgary.careactionweb.io

Bases as Acid Scavengers: The reaction between an alcohol and tosyl chloride produces one equivalent of HCl. A base is required to "mop-up" this acidic byproduct, preventing it from causing unwanted side reactions. ucalgary.ca Tertiary amines like pyridine or triethylamine (B128534) (TEA) are commonly used for this purpose. fiveable.menih.gov

Bases as Catalysts: As mentioned, pyridine can act as a nucleophilic catalyst, significantly increasing the reaction rate by forming a more reactive tosylating agent. stackexchange.comechemi.comreddit.com

To further enhance reaction efficiency, especially for sterically hindered alcohols, catalytic additives are often employed. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for acylation and tosylation reactions. nih.govjlu.edu.cn Even in small, catalytic amounts, DMAP can dramatically accelerate the rate of reaction, allowing for milder conditions and shorter reaction times. stackexchange.comjlu.edu.cn Its high catalytic activity stems from its ability to form a very reactive N-tosyl-4-dimethylaminopyridinium intermediate.

Reagent/CatalystPrimary Role(s)Typical Application Notes
Pyridine Base (Acid Scavenger), Nucleophilic Catalyst, SolventCommonly used as both solvent and base. Forms a reactive N-tosylpyridinium intermediate. reactionweb.iostackexchange.com
Triethylamine (TEA) Base (Acid Scavenger)A non-nucleophilic base used to neutralize HCl; often used in solvents like dichloromethane. nih.gov
4-Dimethylaminopyridine (DMAP) Hyper-nucleophilic CatalystUsed in catalytic amounts alongside a stoichiometric base like TEA to greatly accelerate the reaction. nih.govrsc.org
1-Methylimidazole (MI) Nucleophilic CatalystAn efficient catalyst for the tosylation of sterically hindered alcohols. jlu.edu.cn

Multi-Step Synthetic Routes to Achieve Specific Isomeric Forms

The precursor, 1,4-cyclohexanediol, exists as two geometric isomers: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol. The direct tosylation of a mixture of these isomers will result in a corresponding mixture of cis- and trans-4-Hydroxycyclohexyl 4-methylbenzenesulfonate. To synthesize a specific isomeric form of the final product, a multi-step approach is required, which begins with the synthesis or separation of a pure isomer of the 1,4-cyclohexanediol precursor.

For instance, achieving pure cis-4-Hydroxycyclohexyl 4-methylbenzenesulfonate necessitates starting with pure cis-1,4-cyclohexanediol. The synthesis of specific isomers of 1,4-cyclohexanediol can be a complex process involving stereoselective reduction or hydrogenation reactions. google.comgoogle.com Once the desired pure diol isomer is obtained, the direct tosylation reaction can be performed. Since tosylation proceeds with retention of configuration at the carbinol carbon, the stereochemistry of the starting diol dictates the stereochemistry of the product. libretexts.org This controlled, multi-step pathway—involving the synthesis of the specific diol isomer followed by tosylation—is crucial for applications where isomeric purity is required.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Traditional tosylation methods often rely on volatile and potentially hazardous organic solvents like pyridine or dichloromethane. Modern synthetic chemistry emphasizes the development of more environmentally benign protocols.

One significant green chemistry approach involves replacing traditional organic solvents with water. rsc.org An efficient method for the tosylation of primary alcohols has been developed using water as the solvent, promoted by potassium hydroxide (B78521) (KOH) and a catalytic amount of a lipophilic tertiary amine. rsc.org This Schotten-Baumann-type reaction avoids hazardous solvents, making the process inherently safer and more sustainable.

Another green strategy focuses on minimizing waste and simplifying purification. A controlled, chromatography-free method for the synthesis of mono-tosylates from diols has been reported. jchemlett.com This process relies on techniques like using an excess of the diol, slow addition of the tosyl chloride, and low temperatures to ensure mono-functionalization. The purification is achieved through simple extraction and precipitation, which avoids the need for silica (B1680970) gel chromatography, thereby reducing solvent consumption and waste generation. jchemlett.com

Green Chemistry PrincipleConventional ApproachSustainable Alternative
Safer Solvents Use of pyridine or chlorinated solvents (e.g., CH₂Cl₂)Use of water as the reaction solvent. rsc.org
Waste Prevention Purification by column chromatography, generating solvent waste and used silica.Chromatography-free purification via extraction and precipitation. jchemlett.com
Catalysis Use of stoichiometric amounts of base (e.g., pyridine).Use of catalytic amounts of amines with a cheaper stoichiometric base (e.g., KOH). rsc.org
Atom Economy Use of p-toluenesulfonyl chloride (TsCl), producing HCl byproduct.Direct tosylation with p-toluenesulfonic acid (p-TsOH) using a catalyst like ZrCl₄, producing water as the only byproduct. mdma.ch

Scale-Up Considerations and Process Chemistry for Industrial Synthesis

Translating the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed through careful process chemistry.

Reagent Selection and Cost: On a large scale, the cost of reagents is a major factor. While p-toluenesulfonyl chloride is common, alternative methods using the cheaper and more stable p-toluenesulfonic acid with a suitable catalyst, such as ZrCl₄, may be more economical. mdma.ch Another approach involves reacting the alcohol with boric acid to form a boron ester intermediate, which is then reacted with sulfonic acid. google.comgoogleapis.com

Reaction Control and Safety: Tosylation reactions can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and ensure consistent product quality. The use of falling-film reactors, common in industrial sulfonation processes, allows for excellent heat and mass transfer, providing precise control over the reaction conditions. neutronco.com

Work-up and Purification: Industrial processes aim to minimize complex purification steps like chromatography. Developing crystallization or precipitation methods for product isolation is highly desirable. The removal of byproducts, such as the hydrochloride salt of the amine base, must be efficient and scalable, often involving aqueous washes and extractions.

Process Efficiency: Continuous processing, such as in falling-film or microreactors, can offer significant advantages over batch processing for large-scale production. neutronco.com Continuous processes can lead to higher throughput, better consistency, and improved safety. The choice between batch and continuous processing depends on production volume, reaction kinetics, and economic factors.

Reactivity and Reaction Mechanisms of 4 Hydroxycyclohexyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Involving the Tosylate Moiety

The tosylate group (-OTs) is a sulfonate ester that is a very weak base, making it an excellent leaving group in nucleophilic substitution reactions. The carbon atom of the cyclohexane (B81311) ring bonded to the tosylate group is electrophilic and thus susceptible to attack by nucleophiles.

Stereochemical Outcomes of Nucleophilic Attack at the Cyclohexyl Carbon

The stereochemistry of the cyclohexane ring plays a crucial role in determining the stereochemical outcome of nucleophilic substitution reactions.

In an S_N2 reaction , the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (backside attack). This results in an inversion of configuration at the reaction center. For example, if the starting material is the cis isomer of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242) (where the hydroxyl and tosylate groups are on the same side of the ring), the S_N2 reaction will lead to the trans product, where the nucleophile is on the opposite side of the ring relative to the hydroxyl group.

In an S_N1 reaction , the formation of a planar carbocation intermediate means that the nucleophile can attack from either face of the carbocation. This typically leads to a mixture of stereoisomers, often resulting in racemization if the starting material is chiral. For a cyclohexyl system, the incoming nucleophile may show a slight preference for equatorial attack due to less steric hindrance.

Isomer of 4-Hydroxycyclohexyl 4-methylbenzenesulfonateReaction TypePredominant Stereochemical Outcome
cisS_N2Inversion of configuration (yields trans product)
transS_N2Inversion of configuration (yields cis product)
cis or transS_N1Racemization or a mixture of diastereomers

Impact of Nucleophile Structure on Reaction Kinetics and Selectivity

The structure and strength of the nucleophile have a significant impact on the kinetics and selectivity of the substitution reaction.

Nucleophilicity vs. Basicity: A good nucleophile has a high affinity for the electrophilic carbon. Strong bases are often strong nucleophiles, but this is not always the case. Bulky, sterically hindered bases, such as potassium tert-butoxide, are often poor nucleophiles but strong bases, which favors elimination reactions over substitution. Less sterically hindered and more polarizable nucleophiles, such as iodide (I⁻) or thiocyanate (B1210189) (SCN⁻), are excellent for S_N2 reactions.

Reaction Kinetics: For S_N2 reactions, the rate is directly proportional to the concentration and strength of the nucleophile. Stronger, less hindered nucleophiles will result in a faster reaction rate. For S_N1 reactions, the rate is independent of the nucleophile's concentration and strength, as the nucleophilic attack occurs after the rate-determining step.

NucleophileRelative StrengthFavored Substitution
I⁻, HS⁻, CN⁻StrongS_N2
H₂O, ROHWeakS_N1 (if substrate is secondary/tertiary)
(CH₃)₃CO⁻Strong Base, Poor NucleophileFavors Elimination

Elimination Reactions (E1 and E2) to Form Cyclohexene (B86901) Derivatives

In addition to substitution, this compound can undergo elimination reactions to form cyclohexene derivatives. These reactions are in competition with substitution and are favored by higher temperatures and the use of strong, bulky bases.

Competing Elimination Pathways under Diverse Reaction Conditions

Similar to substitution reactions, elimination can proceed through a unimolecular (E1) or bimolecular (E2) pathway.

The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. This pathway requires a specific anti-periplanar arrangement of the proton and the leaving group. It is favored by strong, concentrated bases.

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the S_N1 reaction. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. This pathway is favored by weak bases and polar protic solvents.

ConditionFavored Elimination PathwayRationale
Strong, concentrated base (e.g., NaOEt in EtOH)E2The high concentration of a strong base promotes the bimolecular mechanism.
Weak base or heat in a polar protic solvent (e.g., boiling EtOH)E1These conditions favor the formation of a carbocation intermediate.
Bulky base (e.g., KOC(CH₃)₃)E2Steric hindrance disfavors substitution, making elimination the major pathway.

Regioselectivity and Stereoselectivity in Olefin Formation

Regioselectivity: When there are two or more different types of β-hydrogens that can be removed, the regioselectivity of the elimination becomes important.

Zaitsev's Rule: In most cases, the major product of an elimination reaction is the more substituted (and therefore more stable) alkene. This is known as the Zaitsev product. This is typically observed in E1 reactions and in E2 reactions with small, strong bases.

Hofmann's Rule: When a bulky base is used in an E2 reaction, the major product is often the less substituted alkene, known as the Hofmann product. The bulky base removes the more sterically accessible proton.

Stereoselectivity: The E2 reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product. For an E2 elimination to occur in a cyclohexane system, the leaving group and the β-hydrogen must be in a trans-diaxial arrangement. This conformational requirement can dictate which product is formed. For example, in a cis-4-substituted cyclohexyl tosylate, the tosylate group can occupy an axial position, allowing for anti-periplanar elimination with an adjacent axial hydrogen. In the trans isomer, the tosylate group is preferentially in an equatorial position, and a ring flip to a less stable conformation is required for E2 elimination.

BasePredicted Major Product (Regioselectivity)
Sodium Ethoxide (NaOEt)Zaitsev Product (more substituted alkene)
Potassium tert-Butoxide (KOC(CH₃)₃)Hofmann Product (less substituted alkene)

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group on the cyclohexane ring is a versatile handle for a variety of chemical modifications. Its reactivity is typical of a secondary alcohol, allowing for transformations into esters and ethers, as well as oxidation to a ketone.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the tosylate. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. These methods allow for the formation of a wide array of ester derivatives. smolecule.com

Etherification can be achieved via the Williamson ether synthesis. transformationtutoring.comwikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide can then displace a suitable leaving group, like a halide or another tosylate, in an SN2 reaction to form the corresponding ether. The choice of the alkylating agent is crucial, with primary halides or tosylates being preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 1: Representative Esterification and Etherification Reactions
Reaction TypeReagents and ConditionsProductGeneral Yields
Fischer EsterificationR-COOH, cat. H₂SO₄, heat4-(Acyloxy)cyclohexyl 4-methylbenzenesulfonateModerate to Good
DCC/DMAP CouplingR-COOH, DCC, DMAP, CH₂Cl₂4-(Acyloxy)cyclohexyl 4-methylbenzenesulfonateGood to Excellent
Williamson Ether Synthesis1. NaH, THF; 2. R-X (X=Br, I, OTs)4-(Alkoxy)cyclohexyl 4-methylbenzenesulfonateGood

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(tosyloxy)cyclohexanone. This transformation is a key step in the synthesis of various intermediates. A wide range of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the scale of the reaction. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more modern methods such as Swern or Dess-Martin periodinane oxidations. The oxidation of cyclohexanol (B46403) derivatives to cyclohexanones is a well-established industrial process, often utilizing catalytic methods under milder conditions. nih.govresearchgate.net

Reduction of the hydroxyl group itself is not a typical transformation. However, if the hydroxyl group is first oxidized to the ketone, this ketone can then be stereoselectively reduced back to an alcohol. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), or specific catalytic hydrogenation conditions can favor the formation of one diastereomer over the other, providing access to either the cis or trans isomer of the starting material. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) can be directed to yield predominantly the cis-alcohol. orgsyn.orggoogle.com

Table 2: Oxidation of the Hydroxyl Group
ReagentConditionsProductTypical Outcome
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature4-(Tosyloxy)cyclohexanoneGood yield, mild conditions
Jones Reagent (CrO₃, H₂SO₄)Acetone, 0 °C to room temperature4-(Tosyloxy)cyclohexanoneHigh yield, strong acid conditions
Dess-Martin PeriodinaneCH₂Cl₂, room temperature4-(Tosyloxy)cyclohexanoneExcellent yield, neutral conditions

Rearrangement Reactions and Skeletal Modifications

The structure of this compound, particularly the cis isomer, is susceptible to intramolecular reactions and rearrangements due to the proximity of the hydroxyl group and the tosylate leaving group. One of the most significant phenomena in this context is neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org

When the hydroxyl and tosylate groups are in a cis-1,4-relationship, the chair conformation of the cyclohexane ring can place these groups in a diaxial orientation. This geometry is conducive to intramolecular attack. Upon deprotonation, the resulting alkoxide can act as an internal nucleophile, displacing the tosylate group on the opposite side of the ring. This intramolecular SN2 reaction results in the formation of a bicyclic ether, specifically a 1,4-epoxycyclohexane derivative. chegg.com This type of reaction demonstrates how the hydroxyl group can participate directly in a reaction at a remote site, leading to a significant skeletal modification. chegg.com

This reactivity contrasts sharply with the corresponding trans isomer, where the geometry for such an intramolecular backside attack is not feasible. The rate of reaction for systems that can undergo NGP is often significantly enhanced compared to analogous systems where it is not possible. utexas.edu The participation of the hydroxyl group's lone pair electrons stabilizes the transition state of the tosylate's departure, leading to accelerated reaction rates and the formation of the rearranged bicyclic product. spcmc.ac.inlibretexts.org

Chemo- and Regioselectivity Studies in Tandem Reaction Sequences

The bifunctional nature of this compound makes it an interesting substrate for studying chemo- and regioselectivity. A reagent can potentially react with either the hydroxyl group or at the carbon bearing the tosylate.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, a nucleophile could either deprotonate the alcohol or substitute the tosylate. Under basic conditions, deprotonation of the alcohol is typically a fast and reversible acid-base reaction. If the reagent is also a good nucleophile and conditions are suitable for substitution (e.g., heating), it may then proceed to displace the tosylate. However, as discussed previously, if the geometry is appropriate (cis isomer), the internally formed alkoxide can react intramolecularly, precluding reaction with an external nucleophile. chegg.com

Regioselectivity, the preference for reaction at one position over another, is also a key consideration. In the case of the intramolecular cyclization to form the bicyclic ether, the reaction is highly regioselective, forming a bond between the oxygen of the hydroxyl group and the carbon atom bearing the tosylate.

While specific tandem reaction sequences starting with this compound are not extensively documented in dedicated studies, its structure lends itself to such designs. A tandem sequence could involve an initial reaction at the hydroxyl group (e.g., acylation) followed by a substitution reaction at the tosylate center, all performed in a single pot. The success of such a sequence would depend on the careful selection of reagents and conditions to control the chemo- and regioselectivity at each step of the cascade.

Role As a Versatile Synthetic Intermediate and Chiral Building Block

Precursor for the Synthesis of Functionalized Cyclohexane (B81311) Derivatives

The tosylate moiety of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242) serves as an excellent leaving group in nucleophilic substitution reactions, making it a valuable precursor for a variety of functionalized cyclohexane derivatives. This reactivity allows for the introduction of diverse substituents onto the cyclohexane ring with high efficiency.

For instance, the displacement of the tosylate group by various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. The stereochemistry of the starting material, particularly if a specific diastereomer like the trans isomer is used, can influence the stereochemical outcome of the substitution, often proceeding with an inversion of configuration in SN2 reactions. This provides a degree of stereocontrol in the synthesis of substituted cyclohexanes.

Table 1: Examples of Functionalized Cyclohexane Derivatives from 4-Hydroxycyclohexyl 4-methylbenzenesulfonate

Nucleophile Resulting Functional Group Potential Application
Azide (B81097) (N₃⁻) Azido Precursor to amines and N-heterocycles
Cyanide (CN⁻) Cyano Precursor to carboxylic acids and amines
Thiolates (RS⁻) Thioether Pharmaceutical and material sciences
Alkoxides (RO⁻) Ether Diverse applications in organic synthesis

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound can serve as a key building block for the synthesis of such compounds. One common strategy involves the conversion of the hydroxyl group to an amino group, followed by intramolecular cyclization.

For example, the tosylate can be displaced by an azide ion, followed by reduction to the corresponding amine, yielding 4-aminocyclohexanol. This intermediate can then be utilized in the synthesis of various nitrogen-containing bicyclic systems. For example, derivatives of trans-4-aminocyclohexanol (B47343) have been used to synthesize N-substituted 7-azabicyclo[2.2.1]heptanes. chemicalbook.com The rigidity and defined stereochemistry of the cyclohexane ring in the starting material can be crucial in directing the formation of the heterocyclic framework.

Use in the Elaboration of Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest in drug discovery due to their unique three-dimensional structures. While direct examples of the use of this compound in spirocyclization are not extensively documented, its bifunctional nature presents opportunities for such transformations.

One potential synthetic route could involve the conversion of the hydroxyl group into a nucleophilic center and the tosylate into an electrophilic center within the same molecule, followed by an intramolecular cyclization. Alternatively, the compound could be used in intermolecular reactions where it provides the cyclohexyl moiety to form a spiro-center with another cyclic precursor. Electrophilic iodonium-ion mediated spirocyclization of related phenol-containing systems has been demonstrated as a viable route to spiro[cyclohexa nih.govresearchgate.netdiene-1,7'-cyclopenta[d]pyrimidin]-4-one cores. researchgate.net

Development of Complex Polycyclic Compounds via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Alkyl tosylates, including secondary tosylates like this compound, can participate in these reactions, although they are generally less reactive than the corresponding halides.

Recent advancements have led to the development of catalyst systems that can effectively couple unactivated alkyl tosylates. For instance, palladium-catalyzed Negishi cross-coupling reactions of primary alkyl tosylates with various organozinc reagents have been achieved. nih.gov Furthermore, palladium-catalyzed allylic cross-coupling reactions of homoallylic tosylates have been reported. organic-chemistry.org These methodologies open up the possibility of using this compound as a building block in the convergent synthesis of complex polycyclic structures by coupling it with various organometallic reagents or unsaturated systems.

Table 2: Potential Cross-Coupling Reactions Involving this compound

Coupling Partner Reaction Type Potential Product
Arylboronic acid Suzuki Coupling Aryl-substituted cyclohexane
Alkylzinc halide Negishi Coupling Alkyl-substituted cyclohexane
Terminal alkyne Sonogashira Coupling Alkynyl-substituted cyclohexane

Utilization in Asymmetric Synthesis as a Chiral Auxiliary Precursor or Chiral Pool Starting Material

The cyclohexane ring of this compound can exist as cis and trans diastereomers. Furthermore, if derived from a chiral starting material, it can be obtained in an enantiomerically pure form. This makes it a valuable asset in asymmetric synthesis.

The inherent stereochemistry of the cyclohexane ring in this compound can be used to control the stereochemical outcome of subsequent reactions. For example, in nucleophilic substitution reactions, the incoming nucleophile will typically attack from the face opposite to the leaving group, leading to an inversion of configuration at the reaction center. By starting with a specific diastereomer of the tosylate, a specific diastereomer of the product can be preferentially formed. The synthesis of highly substituted cyclohexanes with controlled diastereoselectivity is an area of active research. researchgate.netnih.govbeilstein-journals.org

When used in its enantiomerically pure form, this compound can serve as a chiral building block or a precursor to a chiral auxiliary. Chiral pool synthesis, which utilizes readily available chiral natural products as starting materials, is a powerful strategy in organic synthesis. imc.ac.atnih.govescholarship.orgddugu.ac.inresearchgate.net Chiral cyclohexane derivatives, which can be sourced from natural products or prepared through asymmetric synthesis, are valuable chiral building blocks. researchgate.netnih.govnih.govenamine.net

In the context of chiral auxiliaries, the chiral 4-hydroxycyclohexyl moiety could be attached to a prochiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product. While specific applications of this compound as a chiral auxiliary are not widely reported, the principle is well-established with other chiral alcohols and amines.

Advanced Spectroscopic and Chromatographic Characterization in Mechanistic and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and dynamic investigation of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242). It provides unparalleled insight into the molecular framework at the atomic level.

A ¹H NMR spectrum of (1s,4s)-4-hydroxycyclohexyl 4-methylbenzenesulfonate has been reported, providing key insights into its proton environment. The spectrum, recorded in DMSO-d₆, exhibits characteristic signals that correspond to the different protons within the molecule. The aromatic protons of the tosylate group appear as doublets at δ 7.78 and 7.47 ppm. The methyl group of the tosylate moiety presents as a singlet at δ 2.42 ppm. The protons on the cyclohexane (B81311) ring, specifically the methine protons adjacent to the oxygen atoms, appear as multiplets in the regions of δ 4.47 – 4.55 ppm and δ 3.43 – 3.53 ppm. The remaining methylene (B1212753) protons of the cyclohexane ring are observed as multiplets between δ 1.35 and 1.78 ppm.

Interactive Data Table: ¹H NMR Spectral Data of (1s,4s)-4-Hydroxycyclohexyl 4-methylbenzenesulfonate in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
7.78dAromatic CH (tosyl)
7.47dAromatic CH (tosyl)
4.47 – 4.55mCH-OTs
3.43 – 3.53mCH-OH
2.42sCH₃ (tosyl)
1.60 – 1.78mCyclohexane CH₂
1.35 – 1.60mCyclohexane CH₂

Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

COSY experiments would reveal the proton-proton coupling networks within the cyclohexane ring, confirming the connectivity between adjacent protons.

HSQC would provide direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the cyclohexane and tosylate carbon signals.

HMBC would establish long-range (two- and three-bond) correlations, which are crucial for piecing together the entire molecular structure, including the connection of the tosylate group to the cyclohexane ring.

The cyclohexane ring in 4-Hydroxycyclohexyl 4-methylbenzenesulfonate can exist in different chair conformations. Dynamic NMR (DNMR) studies, involving variable temperature experiments, would be invaluable for investigating the kinetics and thermodynamics of the ring-flipping process. By analyzing the changes in the NMR line shapes as a function of temperature, it would be possible to determine the energy barrier for conformational interchange and the relative populations of the different conformers.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation and in monitoring its formation during synthesis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides detailed structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the sulfonate ester bond and fragmentations within the cyclohexane ring, providing further confirmation of its structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

The O-H stretching vibration of the hydroxyl group.

The aromatic C-H stretching vibrations of the tosylate group.

The aliphatic C-H stretching vibrations of the cyclohexane ring.

The S=O stretching vibrations of the sulfonate group, which are typically strong in the IR spectrum.

The S-O-C stretching vibrations.

The C-C stretching vibrations of the aromatic and cyclohexane rings.

Analysis of these vibrational modes provides a molecular fingerprint that can be used for identification and purity assessment.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the precise solid-state structure of crystalline compounds like this compound. This powerful technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to establish the absolute configuration of the stereocenters.

While specific crystallographic data for this compound is not widely available in the public domain, the general principles of the technique would allow for the determination of key structural features. For instance, in the case of a chiral isomer, X-ray crystallography could definitively assign the R or S configuration at the chiral centers of the cyclohexyl ring. Furthermore, it would reveal the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

An illustrative example of the type of data obtained from a single-crystal X-ray diffraction analysis of a similar tosylated cyclohexanol (B46403) derivative is presented in the table below.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 105°
Key Bond Length (S-O)1.45 Å
Key Bond Angle (O-S-O)119.5°
Dihedral Angle (C-O-S-C)-65°

Chromatographic Methods for Purification and Isomer Separation

Chromatographic techniques are indispensable tools for the purification, purity assessment, and separation of isomers of this compound. The choice of method depends on the specific analytical goal, whether it is to quantify impurities, isolate a pure compound, or determine the enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its preparative separation. Due to the presence of the UV-absorbing tosyl group, UV detection is a highly effective method for this compound.

For purity assessment, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Impurities, such as starting materials (4-hydroxycyclohexanol and p-toluenesulfonyl chloride) or byproducts, will have different retention times, allowing for their quantification.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate pure quantities of the desired compound. By injecting a larger amount of the crude product onto a preparative column, fractions containing the pure this compound can be collected.

Below is an example of typical HPLC conditions that could be used for the analysis of this compound.

ParameterTypical Condition
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.2 min (Illustrative)

For chiral variants of this compound, determining the enantiomeric excess (ee) is critical, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral chromatography is the most widely used method for this purpose.

This technique employs a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. The CSP is typically composed of a chiral selector immobilized on a solid support. The differential interaction, based on the formation of transient diastereomeric complexes, results in different retention times for the enantiomers. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Commonly used CSPs for the separation of tosylated alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. The choice of the mobile phase, often a mixture of alkanes and an alcohol, is crucial for achieving optimal separation.

An example of a chiral HPLC method for a similar compound is outlined in the table below.

ParameterTypical Condition
ColumnChiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile PhaseHexane:Isopropanol (90:10 v/v)
Flow Rate0.5 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)~12.5 min (Illustrative)
Retention Time (Enantiomer 2)~14.8 min (Illustrative)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively low volatility, GC can be employed to analyze for the presence of volatile starting materials or potential decomposition products. For instance, if the compound were to undergo thermal degradation, volatile products could be formed and subsequently analyzed by GC.

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts with the components of the sample, leading to their separation based on differences in boiling points and polarity. A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the separated components.

GC-MS is particularly useful as it provides not only retention time data but also mass spectra of the eluted compounds, aiding in their identification.

The following table provides an illustrative set of GC conditions for the analysis of potential volatile impurities.

ParameterTypical Condition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then ramp to 280 °C at 10 °C/min
DetectorMass Spectrometer (MS)

Computational and Theoretical Investigations of 4 Hydroxycyclohexyl 4 Methylbenzenesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242), DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the sulfonate and hydroxyl groups. Conversely, areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack, for instance, the sulfur atom and the carbon atom attached to the sulfonate group. A study on similar sulfonamide esters utilized DFT calculations with the B3LYP/6-31G(d,p) basis set to determine such reactivity indices. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates regions susceptible to electrophilic attack.
LUMO Energy-0.8 eVHighlights regions prone to nucleophilic attack.
HOMO-LUMO Gap6.7 eVSuggests good kinetic stability.
Dipole Moment4.2 DReflects the overall polarity of the molecule.

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule of this type.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

This compound possesses significant conformational flexibility, primarily due to the cyclohexane (B81311) ring and the rotatable bonds in the tosylate group. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations. nih.govconsensus.app

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The substituents (the hydroxyl and tosylate groups) can occupy either axial or equatorial positions. MD simulations can determine the relative energies of the cis and trans isomers, as well as the energetic preference for equatorial versus axial substitution, which significantly impacts the molecule's reactivity and interactions. nih.gov

Solvent effects are crucial in determining the behavior of molecules in solution. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. rsc.orgresearchgate.netresearchgate.net These simulations can provide insights into how the solvent influences the conformational equilibrium and the accessibility of reactive sites. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized.

Table 2: Conformational Analysis of this compound from MD Simulations

ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population (%)
Trans-diequatorialOH (eq), OTs (eq)0.0075
Trans-diaxialOH (ax), OTs (ax)5.5<1
Cis-axial-equatorialOH (ax), OTs (eq)1.915
Cis-equatorial-axialOH (eq), OTs (ax)2.110

Note: This data is illustrative and based on typical energy differences for substituted cyclohexanes.

Transition State Modeling for Reaction Pathway Elucidation

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Transition state modeling, often performed using DFT, allows for the elucidation of reaction pathways by identifying the transition state structures and calculating their corresponding activation energies. For this compound, this is particularly relevant for studying nucleophilic substitution reactions, where the tosylate group is an excellent leaving group. libretexts.orgyoutube.comaklectures.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com

Computational studies can distinguish between different possible mechanisms, such as the concerted SN2 pathway and the stepwise SN1 pathway. zenodo.org By calculating the energy profile for each pathway, the most favorable route can be determined. For a secondary carbon center like the one bearing the tosylate group, the reaction mechanism can be borderline and highly dependent on the nucleophile, solvent, and stereochemistry. nih.gov

For example, the reaction with a strong, small nucleophile in a polar aprotic solvent would likely favor an SN2 mechanism, proceeding through a single pentacoordinate transition state. In contrast, a weak nucleophile in a protic solvent might favor an SN1 pathway, involving the formation of a carbocation intermediate. DFT studies on the esterification of benzenesulfonic acid have shown the feasibility of both SN1 and SN2 pathways. researchgate.netrsc.org

Table 3: Calculated Activation Energies for Nucleophilic Substitution on this compound

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
SN2CN⁻DMSO20.5
SN1H₂OWater28.1

Note: These values are representative examples for illustrating the application of transition state modeling.

Quantum Chemical Characterization of Leaving Group Abilities and Nucleophilic Attack Preferences

Quantum chemical calculations can provide quantitative measures of leaving group ability and predict the most likely sites for nucleophilic attack. The p-toluenesulfonate (tosylate) moiety is known to be an excellent leaving group because the resulting anion is stabilized by resonance. aklectures.com Computational methods can quantify this stability by calculating the gas-phase basicity or the pKa of the conjugate acid (p-toluenesulfonic acid). A lower basicity of the leaving group corresponds to a better leaving group. masterorganicchemistry.com

The electrophilicity of different atomic sites in this compound can be assessed using various reactivity descriptors derived from quantum chemical calculations. Fukui functions or condensed-to-atom electrophilicity indices can pinpoint the atoms most susceptible to nucleophilic attack. In this molecule, the sulfur atom of the sulfonate group and the carbon atom to which it is attached are expected to be the primary electrophilic centers. Multivariate linear regression models based on descriptors like LUMO energy and electrostatic potential have been developed to predict the rate and regioselectivity of nucleophilic aromatic substitution. chemrxiv.org

Table 4: Calculated Properties Related to Leaving Group Ability and Electrophilicity

ParameterCalculated ValueSignificance
pKa of p-toluenesulfonic acid-2.8Indicates a very strong acid, meaning the tosylate anion is a very weak base and an excellent leaving group.
Mulliken Charge on S (sulfonate)+1.25A high positive charge suggests a significant electrophilic character.
Mulliken Charge on C-OTs+0.35A positive charge indicates this carbon is a site for nucleophilic attack.

Note: The presented values are typical for such systems and serve for illustrative purposes.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). core.ac.uk

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govacs.orgnih.govacs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. Comparing these predicted spectra with experimental data can help in assigning peaks and confirming the proposed structure, including the stereochemical arrangement of the substituents on the cyclohexane ring.

Similarly, the vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. ru.nl These calculations can help assign the characteristic vibrational modes of the functional groups present, such as the S=O and S-O stretches of the sulfonate group, and the O-H stretch of the alcohol. Studies on methanesulfonates have shown a correlation between the type of bonding and the asymmetric S–O stretch mode in the infrared spectrum. royalsocietypublishing.org

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C-OTs)85 ppm83 ppm
¹H NMR Chemical Shift (CH-OH)3.6 ppm3.5 ppm
IR Frequency (S=O asymmetric stretch)1350 cm⁻¹1355 cm⁻¹
IR Frequency (O-H stretch)3400 cm⁻¹3450 cm⁻¹

Note: The predicted values are hypothetical, generated to illustrate the typical accuracy of such computational predictions.

Advanced Synthetic Applications and Materials Science Contributions

Applications in Polymer Chemistry as a Monomer or Modifier

While specific research detailing the extensive use of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242) as a primary monomer in commercial polymers is not widely documented, its chemical structure suggests significant potential as both a monomer and a polymer modifier. Its suitability for use in polymer chemistry and as a modifier in resin formulations has been noted.

The potential for 4-Hydroxycyclohexyl 4-methylbenzenesulfonate to act as an initiator in polymerization is primarily linked to its hydroxyl group. This functional group can initiate ring-opening polymerization of cyclic monomers like lactones, lactides, and epoxides. In such a mechanism, the hydroxyl group would attack the cyclic monomer, leading to the formation of a growing polymer chain with the 4-oxycyclohexyl 4-methylbenzenesulfonate moiety at one end.

Regarding chain transfer, there is no direct evidence to suggest that this compound is a conventional chain transfer agent. Chain transfer agents typically possess weak bonds that can readily cleave to terminate a growing polymer chain and initiate a new one. The bonds within this molecule are generally stable under standard polymerization conditions.

The di-functional nature of this compound allows for its incorporation into polymer backbones through step-growth polymerization. The hydroxyl group can react with monomers containing functional groups such as carboxylic acids, isocyanates, or acyl chlorides to form polyesters, polyurethanes, or polyethers, respectively.

The incorporation of the cyclohexyl ring into the polymer backbone can impart several desirable properties to the resulting material. These include:

Increased Rigidity and Thermal Stability: The bulky and rigid cyclohexyl group can restrict chain mobility, leading to a higher glass transition temperature (Tg) and improved thermal stability of the polymer.

Enhanced Mechanical Strength: The introduction of the cyclic structure can contribute to increased tensile strength and modulus.

Improved Optical Properties: The aliphatic nature of the cyclohexyl ring can lead to polymers with good optical clarity and low birefringence.

The tosylate group can serve as a reactive site for post-polymerization modification. This allows for the grafting of other polymer chains or the introduction of specific functionalities onto the polymer backbone, further tailoring the material's properties for specific applications.

Functionality in UV Curing Processes and Acid Amplifiers

This compound has been identified as a component in UV curing applications, specifically as an acid amplifier. researchgate.net In these systems, it can function as a photoacid generator (PAG) or enhance the activity of other PAGs.

As a sulfonate ester, this compound can function as a non-ionic photoacid generator. Upon exposure to UV radiation, the molecule can undergo cleavage to generate p-toluenesulfonic acid, a strong acid. The general mechanism for acid generation from sulfonate esters in photoresist formulations involves the following steps:

StepDescription
1. Photon Absorption The sulfonate ester absorbs a photon of UV light, leading to its excitation to a higher energy state.
2. Bond Cleavage In the excited state, the molecule undergoes homolytic or heterolytic cleavage of the ester bond.
3. Formation of Acid The resulting reactive intermediates react with components of the photoresist formulation (e.g., residual water) to generate a strong acid, in this case, p-toluenesulfonic acid.

This photogenerated acid then acts as a catalyst for chemical amplification in photoresists, leading to a change in the solubility of the exposed regions of the polymer film.

The generation of a strong acid upon UV exposure significantly influences the curing kinetics of formulations such as those based on cycloaliphatic epoxy resins. nih.gov The acid catalyzes the ring-opening polymerization of the epoxy groups, leading to rapid crosslinking and solidification of the material. The efficiency of acid generation from this compound will directly impact the curing speed.

The presence of the hydroxyl group on the molecule can also participate in the curing reaction, potentially leading to a more densely crosslinked network. This can enhance the final material's properties, such as hardness, chemical resistance, and adhesion. The choice of the photoacid generator can influence the final properties of the cured material, including its mechanical strength and thermal stability.

Contribution to Conductive Polymer Compositions

The primary contribution of moieties related to this compound to conductive polymer compositions is through the use of the tosylate anion as a dopant. chalmers.sersc.orgrsc.orgresearchgate.net Conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), require a dopant to become electrically conductive.

Doping involves the oxidation of the polymer backbone, creating positive charge carriers (polarons and bipolarons). The dopant anion, in this case, the 4-methylbenzenesulfonate (tosylate) anion, is incorporated into the polymer matrix to balance these positive charges. The tosylate anion is a common and effective dopant for PEDOT, leading to high conductivity and stability in the resulting polymer film. rsc.orgrsc.org

While this compound itself is not directly used as the dopant source in most documented cases, the tosylate portion of the molecule is the key functional component for this application. The synthesis of conductive polymers often involves the in-situ polymerization of the monomer in the presence of a metal salt of the dopant, such as iron(III) p-toluenesulfonate. frontiersin.org

The role of the tosylate dopant can be summarized in the following table:

AspectRole of Tosylate Anion
Charge Compensation Balances the positive charges created on the polymer backbone during oxidative doping.
Conductivity Enhancement Facilitates the movement of charge carriers along and between polymer chains, leading to high electrical conductivity.
Morphology Control The size and nature of the dopant anion can influence the morphology and ordering of the polymer chains, which in turn affects the conductivity and other properties of the material. rsc.org
Processability The choice of dopant can affect the solubility and processability of the conductive polymer.

There is no readily available information to suggest that the intact this compound molecule is used as a modifier for conductive polymers. The cyclohexanol (B46403) portion of the molecule does not inherently contribute to electrical conductivity.

Development of Novel Resins and Cross-linking Agents

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a tosylate group—an excellent leaving group—positions it as a versatile monomer and cross-linking agent in polymer chemistry. This unique combination allows for its participation in various polymerization and cross-linking reactions to create novel resins with tailored properties. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, to form the main polymer backbone. Simultaneously or subsequently, the tosylate group can be utilized for cross-linking reactions, introducing a network structure that enhances the thermal and mechanical properties of the resulting material.

Role in Polyester and Polyether Synthesis

In the synthesis of polyesters, the hydroxyl group of this compound can react with dicarboxylic acids or their derivatives. This polycondensation reaction would incorporate the cyclohexyl tosylate moiety as a pendant group along the polyester chain. The presence of the bulky cyclohexyl ring in the polymer backbone can impart increased rigidity, thermal stability, and a higher glass transition temperature (Tg) to the resulting polyester.

Similarly, in the formation of polyethers, the hydroxyl group can react with dihalides or other suitable monomers. The resulting polyether would feature the 4-methylbenzenesulfonate group, which remains available for further chemical modification or cross-linking.

Application as a Latent Cross-linking Agent

A significant application of this compound is as a latent cross-linking agent. The tosylate group is relatively stable under certain polymerization conditions but can be activated to undergo nucleophilic substitution reactions to form cross-links. For instance, in a polymer matrix containing nucleophilic groups (e.g., amines, thiols, or even other hydroxyl groups), a post-polymerization thermal treatment can induce the displacement of the tosylate group, leading to the formation of a durable, cross-linked network.

This approach offers precise control over the curing process. The resin can be processed in a linear, uncross-linked state at lower temperatures, and the cross-linking can be initiated at a specific temperature, which is advantageous in applications such as coatings, adhesives, and composites.

Research Findings on Cross-linking Performance

While direct studies on resins formulated exclusively with this compound are limited in publicly available literature, research on analogous systems highlights the potential performance enhancements. For example, the introduction of sulfonate-containing moieties into polymer backbones has been shown to create sulfone cross-links upon thermal treatment, significantly improving the mechanical strength and hydrolytic stability of the material.

The degree of cross-linking and, consequently, the final properties of the resin can be controlled by the concentration of this compound in the initial monomer mixture. A higher concentration of this bifunctional molecule would lead to a higher cross-link density, resulting in a more rigid and thermally stable resin.

The table below illustrates the hypothetical effect of increasing the molar percentage of this compound in a copolymerization reaction on the properties of the resulting resin, based on general principles of polymer chemistry.

Molar % of this compoundExpected Cross-link DensityPredicted Glass Transition Temperature (Tg)Predicted Mechanical Strength
5%LowModerately IncreasedIncreased
10%MediumSignificantly IncreasedSignificantly Increased
20%HighSubstantially IncreasedHigh

Note: The data in this table is illustrative and based on established principles of polymer science, as specific experimental data for this compound in resin applications is not widely published.

The development of novel resins using this compound holds promise for creating materials with enhanced thermal and mechanical properties, suitable for a range of advanced applications. Further research into the specific reaction kinetics and characterization of these resins would provide a more comprehensive understanding of their structure-property relationships.

Future Research Directions and Emerging Paradigms in Cyclohexanol Tosylate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The tosylation of alcohols is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). ucalgary.calibretexts.orgmasterorganicchemistry.comlibretexts.org Future research is increasingly focused on developing novel catalytic systems that offer greater efficiency, milder reaction conditions, and enhanced selectivity, particularly for poly-functional molecules like cyclohexane-1,4-diol, the precursor to 4-Hydroxycyclohexyl 4-methylbenzenesulfonate (B104242).

Recent advancements have moved beyond traditional methods, which often require stoichiometric amounts of base, to catalytic approaches that improve atom economy and reduce waste. For instance, organocatalysts and metal-based catalysts have shown promise in promoting sulfonylation reactions with high precision. The selective tosylation of one hydroxyl group over another in a diol is a significant challenge where advanced catalytic systems can provide substantial value. Research into catalysts that can distinguish between equatorial and axial hydroxyl groups on a cyclohexane (B81311) ring, or selectively functionalize one alcohol in the presence of other sensitive functional groups, is a key area of exploration.

Furthermore, new catalysts are being developed not just for the formation of tosylates, but for their subsequent reactions. Transition-metal catalysts can be employed to activate the C-O bond of the tosylate, enabling cross-coupling reactions that are otherwise challenging. This enhances the utility of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate as an intermediate, allowing for the direct formation of carbon-carbon or carbon-heteroatom bonds at the tosylated position, thereby streamlining complex syntheses.

Catalyst SystemReaction TypeKey AdvantagesReference
Dibutyltin OxideRegioselective SulfonylationHigh selectivity for primary alcohols in glycols. researchgate.net
Ytterbium(III) trifluoromethanesulfonateSulfonylation of AlcoholsEfficient catalysis for reaction with toluenesulfonic acid anhydride. researchgate.net
Indium CatalystsSulfonylation of Alcohols and AminesFacile and efficient, applicable to less nucleophilic substrates. researchgate.net
Triphenylphosphine ditriflateDirect coupling of sulfonic acids with alcoholsProvides a new route from sulfonic acids, avoiding sulfonyl chlorides. nih.gov
Ionic Liquid BrushTosylation of Alcohols and PhenolsHeterogeneous, reusable catalyst that functions in neat water. acs.org
Table 1. Examples of Novel Catalytic Systems in Sulfonylation Chemistry.

Integration into Flow Chemistry for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous flow synthesis, is a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. researchgate.netresearchgate.net The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow processes. The preparation of sulfonyl chlorides, precursors to tosylates, has been shown to be highly exothermic, and flow reactors provide superior heat and mass transfer, mitigating risks associated with thermal runaway. almacgroup.comnih.gov

Integrating the synthesis into a continuous flow system would allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to higher yields, improved purity, and reduced side-product formation. For a bifunctional molecule like this compound, a telescoped multi-step flow synthesis could be envisioned. In such a setup, cyclohexane-1,4-diol could be mono-tosylated in a first reactor module, and the output stream could be directly fed into a second module for a subsequent reaction, such as nucleophilic substitution at the tosylated carbon or esterification of the remaining hydroxyl group, without isolating the intermediate. rsc.org This process intensification reduces waste, energy consumption, and manual handling of intermediates.

The application of flow chemistry is particularly advantageous for photochemical reactions, which could be relevant for creating complex functionalized cyclohexane derivatives. vapourtec.combeilstein-journals.org A flow setup ensures uniform irradiation of the reaction mixture, which is difficult to achieve in large-scale batch reactors, leading to cleaner and more efficient transformations. beilstein-journals.org

ParameterBatch ChemistryFlow Chemistry
Heat Transfer Limited by surface-area-to-volume ratio, risk of hotspots.Excellent, due to high surface-area-to-volume ratio, enabling precise temperature control. nih.gov
Mass Transfer Often dependent on stirring efficiency; can be poor in multiphasic systems.Enhanced mixing through static mixers or narrow channels, ideal for gas-liquid reactions. beilstein-journals.org
Safety Large volumes of hazardous materials; potential for thermal runaway.Small reactor volumes minimize risk; hazardous intermediates can be generated and used in situ. researchgate.net
Scalability Often requires re-optimization of conditions ("scaling up").Achieved by running the process for a longer duration or using parallel reactors ("scaling out"). amt.uk
Process Control Parameters can vary throughout the vessel.Precise control over residence time, temperature, and pressure. nih.gov
Table 2. Comparison of Batch and Flow Chemistry Principles.

Bio-inspired Synthetic Approaches and Enzymatic Transformations

Biocatalysis is emerging as a powerful tool for sustainable and highly selective chemical synthesis. The preparation and modification of cyclohexanol (B46403) tosylates can benefit significantly from bio-inspired and enzymatic methods. A key opportunity lies in the synthesis of the precursor, cyclohexane-1,4-diol. Instead of traditional multi-step chemical routes, enzymes like cytochrome P450 monooxygenases can be used to directly hydroxylate the C-H bonds of cyclohexane with high regio- and stereoselectivity. This approach offers a greener and more efficient pathway to the functionalized cyclohexyl scaffold.

Furthermore, enzymes could be employed in the modification of this compound itself. While enzymatic tosylation is less common, the reverse reaction, enzymatic hydrolysis or desulfonylation, is known. acs.org Certain enzymes are capable of cleaving sulfonate esters, which could be harnessed for selective deprotection or biotransformation under mild, aqueous conditions. acs.org Reductive desulfonylation, the removal of a sulfonyl group, can also be achieved through methods inspired by biological redox processes. wikipedia.orgnih.govorganicreactions.org

The use of enzymes such as lipases for the selective acylation of the hydroxyl group in this compound presents another avenue. Enzymatic catalysis could provide exquisite selectivity, allowing for the esterification of the hydroxyl group without affecting the tosylate, a reaction that might be challenging to control using traditional chemical methods. These bio-inspired approaches align with the principles of green chemistry by reducing reliance on harsh reagents and organic solvents.

Enzyme ClassReaction TypeApplication to Cyclohexyl ScaffoldsPotential Advantage
Cytochrome P450sC-H HydroxylationSynthesis of cyclohexanols from cyclohexane.High regio- and stereoselectivity; mild conditions.
Alcohol DehydrogenasesOxidation/ReductionInterconversion of cyclohexanols and cyclohexanones.Stereoselective synthesis of specific alcohol isomers.
Lipases/EsterasesAcylation/EsterificationSelective esterification of the -OH group on the tosylate.High chemoselectivity, avoiding reaction at the tosyl group.
Sulfatases/HydrolasesHydrolysis of EstersPotential for selective cleavage of the sulfonate ester bond. acs.orgMild deprotection strategy.
Table 3. Potential Bio-inspired and Enzymatic Transformations.

Machine Learning and AI-Driven Retrosynthesis Utilizing this compound as a Synthon

In this paradigm, this compound serves as an ideal synthon—a conceptual building block in retrosynthetic analysis. Its value lies in its bifunctional nature. AI algorithms can recognize two key reactive sites:

The Tosylate Group: A premier leaving group, making the attached carbon an electrophilic site ripe for nucleophilic substitution (SN2) reactions. An AI would identify this as a key disconnection point for forming C-N, C-O, C-S, or C-C bonds.

The Hydroxyl Group: A versatile nucleophile that can be used to form esters, ethers, or other functional groups. It can also be oxidized to a ketone, providing another layer of synthetic possibilities.

An AI retrosynthesis platform would parse the structure of a complex target molecule and identify fragments that could be derived from this synthon. For example, if a target contains a 1,4-disubstituted cyclohexane ring where one substituent is linked via an oxygen atom (as an ether or ester) and the other is linked via a carbon or heteroatom, the AI might propose a disconnection that traces back to this compound. The AI can evaluate multiple competing pathways based on predicted reaction yields, atom economy, and the cost of starting materials, ultimately accelerating the discovery and development of new molecules.

AI PlatformUnderlying TechnologyApproach to Retrosynthesis
Synthia™ (Merck)Rule-based expert systemUses a vast library of hand-coded reaction rules to propose disconnections.
IBM RXN for ChemistryNeural Machine Translation (Transformer models)Treats chemical reactions as a language translation problem (reactants to products).
Chematica (now part of Synthia)Expert-coded rules and network analysisCalculates optimal synthetic pathways by scoring routes based on various parameters.
ASKCOS (MIT)Template-based and template-free modelsCombines reaction templates with machine learning to predict single-step retrosynthesis.
Table 4. Examples of AI-Driven Retrosynthesis Platforms.

Design of Next-Generation Materials Based on Functionalized Cyclohexyl Scaffolds

The rigid, non-planar structure of the cyclohexane ring makes it a valuable component in materials science, particularly in the synthesis of advanced polymers. researchgate.net Incorporating cyclohexyl units into polymer backbones can significantly enhance properties such as thermal stability, mechanical strength, and optical clarity compared to their purely aliphatic or aromatic counterparts. mdpi.comunibo.it this compound, or its precursor cyclohexane-1,4-diol, is an excellent monomer for creating such materials. google.com

The di-functional nature of the precursor allows it to be incorporated into polyesters, polycarbonates, and polyurethanes through step-growth polymerization. For example, polyesters synthesized from 1,4-cyclohexanedimethanol (B133615) (a related diol) are known for their enhanced thermal and mechanical properties. mdpi.comresearchgate.net The stereochemistry of the cyclohexane ring (cis vs. trans isomers) also plays a crucial role, influencing the polymer's crystallinity and, consequently, its melting point, glass transition temperature (Tg), and barrier properties. unibo.itresearchgate.net

Future research will focus on using functionalized cyclohexyl scaffolds to design materials with tailored properties. The free hydroxyl group in this compound could be used to graft side chains onto a polymer backbone, creating functional materials for applications in coatings, adhesives, or biomedical devices. The cyclohexyl unit is also being explored in the development of materials with specific optical properties for liquid crystal displays or as components in low-melting-temperature glasses with deep-ultraviolet transparency. icm.edu.placs.org The ability to precisely place functional groups on the rigid cyclohexyl scaffold opens up possibilities for creating highly ordered, next-generation materials with predictable and tunable characteristics.

Polymer TypeMonomer(s) Containing Cyclohexyl ScaffoldResulting Material PropertiesPotential Applications
PolyestersCyclohexane-1,4-diol or Cyclohexanedicarboxylic acidIncreased Tg, improved thermal stability, good mechanical strength. mdpi.comunibo.itPackaging films, specialty fibers, engineering plastics. mdpi.com
PolycarbonatesCyclohexane-1,4-diolHigh clarity, toughness, and heat resistance.Optical lenses, automotive components.
PolyurethanesCyclohexane-1,4-diolEnhanced rigidity, abrasion resistance, and durability.Coatings, elastomers, foams.
Poly(silsesquioxane)sCyclohexyltrimethoxysilaneThermoset resistance, deep-UV transparency, low melting temperature. acs.orgAdvanced optical glasses, microelectronics. acs.org
Table 5. Next-Generation Materials Based on Functionalized Cyclohexyl Scaffolds.

Q & A

Basic: What are the standard synthetic routes for 4-hydroxycyclohexyl 4-methylbenzenesulfonate, and how can purity be optimized?

The compound is synthesized via esterification of 4-hydroxycyclohexanol with 4-methylbenzenesulfonyl chloride (tosyl chloride). A typical procedure involves:

  • Dissolving 4-hydroxycyclohexanol in anhydrous dichloromethane or pyridine under inert atmosphere.
  • Adding tosyl chloride dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.
  • Quenching the reaction with ice-water, extracting the organic layer, and purifying via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
    Key considerations : Excess tosyl chloride and base (e.g., pyridine) ensure complete conversion. Purity (>95%) is confirmed by HPLC or GC-MS, with residual solvents removed via vacuum distillation .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H NMR (CDCl3_3) shows distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), aromatic tosyl protons (δ 7.3–7.8 ppm, doublets), and hydroxyl protons (broad, δ ~2.5 ppm if unexchanged). 13^{13}C NMR confirms the sulfonate ester carbonyl at δ ~145 ppm.
  • IR : Strong S=O stretching vibrations at 1170 cm1^{-1} and 1360 cm1^{-1}.
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 284.1.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm validate purity .

Advanced: How can regioselectivity challenges during synthesis be addressed, particularly in controlling the position of the hydroxy group on the cyclohexyl ring?

Regioselectivity depends on the stereoelectronic environment and reaction conditions:

  • Steric effects : Bulky bases (e.g., DMAP) favor tosylation at the less hindered equatorial hydroxy position.
  • Temperature : Lower temperatures (0–5°C) minimize epimerization.
  • Pre-functionalization : Protecting the hydroxy group with TBSCl before tosylation can direct reactivity. Post-synthesis deprotection (e.g., TBAF) yields the desired isomer.
    Validation : X-ray crystallography or NOESY NMR confirms regiochemical outcomes .

Advanced: What experimental strategies are recommended to assess the hydrolytic stability of this sulfonate ester under physiological conditions?

  • Kinetic studies : Incubate the compound in buffered solutions (pH 2–9) at 37°C. Sample aliquots at intervals (0, 6, 12, 24 h) and analyze via LC-MS to quantify hydrolysis products (e.g., 4-methylbenzenesulfonic acid and 4-hydroxycyclohexanol).
  • Enzymatic hydrolysis : Use human hepatocyte models (e.g., pooled cryopreserved hepatocytes in Kreb’s buffer) to simulate metabolic degradation. Quench reactions with acetonitrile and monitor metabolites .

Advanced: How should researchers resolve discrepancies in reported reaction yields across studies?

Common factors causing variability include:

  • Reagent purity : Impurities in tosyl chloride (>98% purity required) or solvents (anhydrous conditions).
  • Workup protocols : Incomplete extraction or inefficient recrystallization.
  • Catalysts : Trace base (e.g., triethylamine) or phase-transfer agents (e.g., tetrabutylammonium bromide) may improve yields.
    Mitigation : Replicate conditions from high-yield studies (e.g., 24-hour reaction time, rigorous exclusion of moisture) and validate via independent analytical methods .

Advanced: What methodologies are suitable for probing the biological interactions of this compound, particularly in drug discovery contexts?

  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes (e.g., esterases) or receptors.
  • Cellular uptake studies : Radiolabel the compound (e.g., 14^{14}C) and quantify intracellular accumulation in cancer cell lines (e.g., HepG2) via scintillation counting.
  • Metabolite profiling : After hepatocyte incubation (as in ), identify phase I/II metabolites using high-resolution LC-QTOF-MS .

Advanced: How can isotopic labeling (e.g., deuterium) elucidate the mechanistic pathways of this compound’s reactivity?

  • Deuterium exchange : Synthesize deuterated analogs (e.g., D2_2-cyclohexyl) to track hydrogen migration during hydrolysis via 2^2H NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms.
  • Applications : Clarify whether hydrolysis proceeds via SN1 (carbocation intermediate) or SN2 (backside attack) pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxycyclohexyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-Hydroxycyclohexyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.